N-Acetyl-5-benzyloxytryptamine

描述

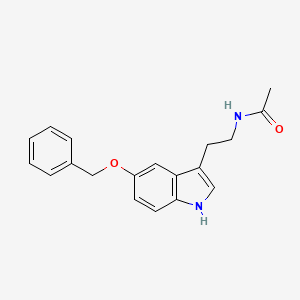

N-Acetyl-5-benzyloxytryptamine (CAS RN: 68062-88-4) is a synthetic tryptamine derivative with the molecular formula C₁₉H₂₀N₂O₂ and a molar mass of 308.37 g/mol. Structurally, it features an acetylated ethylamine side chain, a benzyloxy substituent at the 5-position of the indole ring, and a hydrogen atom at the 1-position of the indole nitrogen (Figure 1). Key physicochemical properties include a melting point of 132–133°C (in benzene), a predicted density of 1.193 g/cm³, and a pKa of 16.25, indicating weak basicity .

This compound is commercially available (e.g., City Chemical LLC, 97% purity) and is utilized in research contexts, though its specific biological roles remain less characterized compared to related derivatives .

属性

IUPAC Name |

N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14(22)20-10-9-16-12-21-19-8-7-17(11-18(16)19)23-13-15-5-3-2-4-6-15/h2-8,11-12,21H,9-10,13H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDZJCKTLWFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340325 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68062-88-4 | |

| Record name | N-Acetyl-5-benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of 5-Benzyloxytryptamine Precursor

According to de Silva et al. (1978), 5-benzyloxytryptamine hydrochloride can be synthesized by O-benzylation of 5-hydroxytryptamine derivatives. The benzyloxy substituent is introduced at the 5-position of the indole ring by reacting the 5-hydroxy group with benzyl halides under basic conditions, often using sodium hydride as a base in a polar aprotic solvent like dimethylformamide (DMF) or under phase-transfer catalysis conditions. This step yields 5-benzyloxytryptamine hydrochloride as a key intermediate for further acetylation.

Acetylation to Form N-Acetyl-5-benzyloxytryptamine

The acetylation of the primary amine group in 5-benzyloxytryptamine to form this compound is typically performed using acetic anhydride in the presence of pyridine as a base and solvent. The reaction conditions reported include:

- Reacting 5-benzyloxytryptamine hydrochloride (e.g., 0.950 g, 3.14 mmol) with acetic anhydride (10 mL) in a mixture of dry pyridine (40 mL) and benzene (5 mL).

- The reaction mixture is stirred, and the product is isolated by crystallization from benzene-hexane (10:1).

- The product is obtained as a creamy-colored solid with a yield of approximately 97.7% and melting point around 123°C.

- Characterization by IR and NMR confirms the acetylation and benzyloxy substitution: IR absorption at 1645 cm⁻¹ (amide C=O), NMR signals include a broad singlet for indole NH at 1.30 ppm, aromatic protons between 2.3-3.2 ppm, and a singlet at 4.86 ppm for the benzylic CH₂ group.

Reaction Conditions and Optimization

The acetylation step is sensitive to moisture and requires anhydrous conditions. Pyridine acts both as a solvent and as a base to scavenge the acetic acid formed. Benzene is used as a co-solvent to aid crystallization. The reaction temperature is generally controlled to avoid side reactions.

Alternative Synthetic Routes and Industrial Considerations

While direct acetylation of 5-benzyloxytryptamine is the main route, related research on similar compounds like N-acetyl-5-methoxytryptamine (melatonin) shows alternative approaches involving:

- Acetylation of 5-hydroxytryptamine hydrochloride under nitrogen atmosphere with acetyl chloride and triethylamine in anhydrous dichloromethane at low temperatures (0-25°C).

- Subsequent methylation (for methoxy derivatives) using dimethyl sulfate under controlled pH.

- These methods emphasize high purity (HPLC > 99.5%) and high molar yield (97-98%), with cost-effectiveness and industrial scalability.

Although these specific methods are for methoxy derivatives, the principles of acetylation and protection/deprotection strategies are relevant for benzyloxy analogues.

Data Table Summarizing Key Preparation Parameters

Research Findings and Analytical Data

- The regioselective N-acetylation proceeds efficiently under mild conditions without significant side reactions.

- The benzyloxy group remains intact during acetylation, indicating good chemoselectivity.

- Spectroscopic analyses (IR, NMR) confirm the structure and purity.

- The high yield and purity make this method suitable for further pharmacological or synthetic applications.

- The use of sodium hydride in DMF for O-benzylation is a well-established method allowing selective protection of the hydroxy group on the indole ring prior to acetylation.

化学反应分析

Types of Reactions

N-Acetyl-5-benzyloxytryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of N-acetyl-5-benzyloxyindole.

Reduction: Formation of N-acetyl-5-hydroxytryptamine.

Substitution: Formation of N-acetyl-5-methoxytryptamine.

科学研究应用

Circadian Rhythm Regulation

NABT is recognized for its role in regulating circadian rhythms. It activates the TrkB receptor in a circadian manner, influencing mood and sleep patterns. Research indicates that NABT exhibits antidepressant effects through this mechanism, which is particularly relevant for conditions associated with circadian rhythm disruptions.

Therapeutic Potential

NABT has been investigated for its potential therapeutic applications in several areas:

- Sleep Disorders : Due to its melatonin-like properties, NABT is being studied for treating sleep disorders linked to melatonin deficiency.

- Neurological Disorders : Its neuroprotective effects are being explored in the context of various neurological diseases, where it may help mitigate oxidative stress and inflammation.

Case Studies and Research Findings

Several studies have documented the effects of NABT on biological systems:

- A study demonstrated that NABT significantly activates TrkB receptors, leading to enhanced neuronal survival and growth factor signaling, which could be beneficial for neurodegenerative conditions.

- Another investigation highlighted the compound's potential to alleviate symptoms associated with seasonal affective disorder by modulating melatonin levels and improving mood regulation.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing complex organic molecules |

| Circadian Rhythm | Regulates circadian rhythms by activating TrkB receptors |

| Sleep Disorders | Potential treatment for sleep disorders related to melatonin deficiency |

| Neurological Disorders | Investigated for neuroprotective effects against oxidative stress and inflammation |

作用机制

N-Acetyl-5-benzyloxytryptamine exerts its effects by binding to melatonin receptors, which are G-protein coupled receptors. This binding activates a cascade of intracellular signaling pathways, leading to various physiological responses. The compound’s primary molecular targets are the melatonin receptors MT1 and MT2, which are involved in the regulation of sleep-wake cycles and other circadian rhythms .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key differences between N-Acetyl-5-benzyloxytryptamine and its analogs:

N-Acetyl-5-methoxytryptamine

- The methoxy group balances lipophilicity and polarity, enabling moderate blood-brain barrier permeability .

- Deuterated Analogs : Deuterated versions (e.g., N-Acetyl-5-methoxytryptamine-α,α,β,β-d₄) are used as stable isotopic standards in mass spectrometry, highlighting their utility in metabolic studies .

5-Methoxytryptamine

- Receptor Interactions: Acts as a serotonin receptor agonist but is rapidly metabolized by monoamine oxidase (MAO) due to the unmodified primary amine. Acetylation in this compound likely extends half-life by blocking MAO degradation .

N-Acetyl-5-benzyloxy-DL-tryptophan

Serotonin

- Metabolic Vulnerability : The hydroxyl group at the 5-position makes serotonin susceptible to rapid oxidation and conjugation, whereas benzyloxy or methoxy substituents in synthetic analogs improve stability .

生物活性

Chemical Structure and Properties

NABT is chemically characterized as an acetylated form of 5-benzyloxytryptamine. Its structural formula can be represented as follows:

This compound is a member of the tryptamine family, which is known for its interactions with serotonin receptors and other neuropharmacological targets.

NABT exhibits several mechanisms of action that contribute to its biological activity:

- Melatonin Receptor Agonism : NABT acts as an agonist at melatonin receptors (MT1, MT2, and MT3), which are G protein-coupled receptors involved in regulating circadian rhythms and sleep patterns.

- TrkB Receptor Activation : Research indicates that NABT can activate the TrkB receptor independent of neurotrophins or MT3 receptors. This activation is significant for its antidepressant effects, which are mediated through TrkB signaling pathways.

- Antioxidant Properties : NABT demonstrates antioxidant effects, providing neuroprotection against oxidative stress and potentially mitigating neurodegenerative processes.

- Neuroprotective Effects : The compound has been shown to protect neurons from β-amyloid-induced toxicity, suggesting its potential role in Alzheimer's disease management.

Antidepressant Effects

NABT has been investigated for its antidepressant-like effects in various animal models. Studies have shown that it can produce behavioral changes indicative of antidepressant activity, such as increased locomotion and reduced despair behavior in forced swim tests. This effect appears to be mediated through TrkB-dependent pathways, highlighting its therapeutic potential for mood disorders.

Anticancer Potential

The anticancer properties of NABT have also been explored. It has been noted to inhibit tumor growth in various cancer models by modulating pathways involved in cell proliferation and apoptosis. For instance, studies involving xenograft models have demonstrated that NABT can reduce tumor volume and alter VEGF expression, a key factor in angiogenesis.

Summary of Biological Activities

Case Studies

- Antidepressant Activity : In a study using TrkB F616A knockin mice, NABT was administered at a dosage of 20 mg/kg. The results indicated a significant increase in TrkB phosphorylation compared to control groups treated with serotonin or melatonin alone.

- Cancer Treatment : In xenograft studies involving human cancer cells implanted in immunocompromised mice, NABT demonstrated a marked reduction in tumor growth rates when administered alongside standard chemotherapeutic agents like Taxol and 5-FU.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Acetyl-5-benzyloxytryptamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of N-substituted tryptamine derivatives typically involves benzylation of the phenolic hydroxyl group in precursors like 5-hydroxytryptamine. For example, benzyl chloride or bromide under alkaline conditions (e.g., K₂CO₃ in DMF) can introduce the benzyloxy moiety. Post-acetylation using acetic anhydride or acetyl chloride completes the synthesis. Reaction optimization should focus on temperature control (40–60°C), stoichiometric ratios (1:1.2 substrate:benzylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC (≥99%, as in ) and spectroscopic confirmation (e.g., NMR, IR) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with UV detection (λ = 280 nm) and a C18 column, comparing retention times to certified reference standards (e.g., ).

- Structural Integrity :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR peaks for benzyloxy (δ ~4.8–5.2 ppm for CH₂), acetyl (δ ~2.1 ppm), and indole protons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 307.3 for C₁₉H₂₀N₂O₂).

- X-Ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for analogous compounds in .

Q. What are the solubility profiles and optimal storage conditions for this compound to ensure compound stability?

- Methodological Answer :

- Solubility : Test in polar (ethanol, DMSO) and non-polar solvents (dichloromethane). Ethanol (50 mg/mL) is effective for lab-scale dissolution, as seen in N-Acetyl-5-hydroxytryptamine ().

- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade acetylated indoles (). Stability studies should include TLC or HPLC monitoring over 6–12 months .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways and enzymatic interactions of this compound in biological systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-MS/MS, focusing on de-benzylation (yielding N-Acetyl-5-hydroxytryptamine) or acetyl group hydrolysis.

- Enzymatic Assays : Use fluorometric methods () to track monoamine oxidase (MAO) or cytochrome P450 activity. Compare kinetic parameters (Km, Vmax) to melatonin or serotonin analogs .

Q. What experimental approaches are recommended to resolve discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) to predict IR, NMR, and UV-Vis spectra. Compare with experimental data ().

- Error Analysis : Identify deviations in benzyloxy group vibrations (IR) or aromatic proton shifts (NMR). Adjust computational models for solvent effects (e.g., PCM for ethanol) or tautomerism .

Q. What strategies should be employed to assess the receptor binding affinity of this compound, particularly in relation to melatonin receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-melatonin or ²¹⁵I-iodomelatonin in MTNR1A/MTNR1B-transfected HEK293 cells. Calculate IC₅₀ values via competitive binding curves ().

- Functional Assays : Measure cAMP inhibition (melatonin receptor signaling) using luciferase-based reporters. Compare potency to N-Acetylserotonin (NAS) .

Q. How can researchers design experiments to evaluate the impact of the benzyloxy group on the compound’s pharmacokinetic properties compared to its hydroxyl or methoxy analogs?

- Methodological Answer :

- Comparative Pharmacokinetics : Administer equimolar doses (oral/IP) of this compound, NAS, and N-Acetyl-5-methoxytryptamine () to rodent models. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis.

- Key Metrics : Calculate bioavailability (AUC), half-life (t₁/₂), and brain permeability (logBB). The benzyloxy group may enhance lipophilicity but reduce metabolic stability vs. methoxy/hydroxy analogs .

Q. Data Contradiction Analysis

Q. How should conflicting data on the enzymatic oxidation of 5-substituted tryptamines be addressed in studies involving this compound?

- Methodological Answer :

- Reproducibility Tests : Repeat assays (e.g., MAO activity) under standardized conditions (pH 7.4, 37°C). Validate via inter-laboratory collaboration.

- Structural Probes : Synthesize deuterated or fluorinated analogs to track metabolic intermediates. For example, 5-benzyloxy-D₄-tryptamine could clarify hydrogen abstraction sites during oxidation ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。